2-Fluoro-3-oxo-3-phenylpropanal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
37032-36-3 |
|---|---|
Molecular Formula |
C9H7FO2 |
Molecular Weight |
166.15 g/mol |
IUPAC Name |
2-fluoro-3-oxo-3-phenylpropanal |
InChI |
InChI=1S/C9H7FO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-6,8H |
InChI Key |
KTOBRDWDJIWLSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C=O)F |
Origin of Product |
United States |
Systematic Approaches to the Synthesis of 2 Fluoro 3 Oxo 3 Phenylpropanal
Green Chemistry Principles in the Synthesis of 2-Fluoro-3-oxo-3-phenylpropanal
The growing emphasis on sustainable chemical manufacturing has led to the widespread adoption of green chemistry principles in the synthesis of complex molecules. yale.edu The preparation of fluorinated organic compounds, while crucial for pharmaceuticals and materials science, has traditionally involved reagents and conditions that are environmentally taxing. dovepress.com However, modern synthetic strategies are increasingly focused on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. numberanalytics.com The synthesis of this compound, a valuable fluorinated building block, provides a pertinent case study for the application of these green principles.
A key consideration in the green synthesis of this compound is the choice of the fluorinating agent. Historically, elemental fluorine (F₂) has been used, but its high reactivity and toxicity necessitate specialized handling and present significant safety risks. acsgcipr.org A greener alternative is the use of electrophilic N-F reagents, which are generally more stable, less hazardous, and easier to handle. wikipedia.org Among these, Selectfluor™ (F-TEDA-BF₄) has emerged as a user-friendly and effective reagent for a wide range of fluorination reactions. sigmaaldrich.comenamine.net Its non-volatile, crystalline nature and stability in air and moisture make it a safer choice compared to gaseous fluorine. enamine.net The use of Selectfluor™ for the fluorination of dicarbonyl compounds, which are structurally similar to the precursors of this compound, has been well-documented, demonstrating its suitability for this transformation. researchgate.net
The selection of an appropriate solvent is another cornerstone of green synthesis. Many traditional fluorination reactions are carried out in polar organic solvents like dimethylformamide (DMF) or chlorinated solvents, which pose environmental and health hazards. researchgate.net Research has demonstrated that fluorination reactions can be successfully performed in greener alternatives. rsc.org Water, being non-toxic, non-flammable, and abundant, is an ideal green solvent. digitellinc.com The stability of reagents like Selectfluor™ in aqueous media makes water a viable option for the synthesis of fluorinated compounds. researchgate.netrsc.org Acetonitrile is another solvent that has been used for fluorinations with Selectfluor™ and is considered a greener alternative to many other organic solvents. acsgcipr.org
Furthermore, the development of catalytic methods, particularly enantioselective catalysis, represents a significant advancement in the green synthesis of chiral fluorinated molecules. nih.govkoreascience.krnih.gov While the direct catalytic enantioselective synthesis of this compound is a developing area, the principles have been successfully applied to similar substrates like β-keto esters and β-keto phosphonates. nih.govkoreascience.kr The use of chiral catalysts allows for the production of specific stereoisomers with high efficiency, avoiding the need for chiral separation of racemic mixtures and reducing waste. acs.org
The following interactive data table compares different potential synthetic strategies for this compound, highlighting key green chemistry metrics.
| Synthetic Strategy | Fluorinating Agent | Solvent | Key Green Chemistry Considerations | Potential Advantages | Potential Disadvantages |
|---|---|---|---|---|---|
| Traditional Electrophilic Fluorination | Fluorine Gas (F₂) | Chlorinated Solvents (e.g., CHCl₃) | Low atom economy, use of highly toxic and hazardous reagents and solvents. | High reactivity. | Significant safety risks, formation of multiple by-products, environmental pollution. acsgcipr.org |
| Greener Electrophilic Fluorination | Selectfluor™ | Acetonitrile | Use of a safer, solid fluorinating agent; less hazardous solvent compared to chlorinated hydrocarbons. acsgcipr.orgsigmaaldrich.com | Improved safety profile, high selectivity often observed, easier handling. sigmaaldrich.comenamine.net | Solvent still requires recycling or disposal. |
| Aqueous Phase Synthesis | Selectfluor™ | Water | Elimination of organic solvents, use of a benign and inexpensive medium. rsc.orgdigitellinc.com | Significantly reduced environmental impact, simplified workup procedures. rsc.org | Potential for lower solubility of organic substrates, may require co-solvents or phase-transfer catalysts. |
| Catalytic Enantioselective Synthesis | Selectfluor™ with Chiral Catalyst | Various (e.g., alcohols, acetonitrile) | High atom economy for the catalytic cycle, production of a single enantiomer, reduction of waste from separation. acs.orgnih.govkoreascience.kr | Access to enantiomerically pure product, potential for high efficiency and selectivity. | Catalyst development can be complex and costly, may require specific reaction conditions. |
Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 3 Oxo 3 Phenylpropanal
Tautomerism and Conformational Dynamics of 2-Fluoro-3-oxo-3-phenylpropanal
The presence of an α-proton in 1,3-dicarbonyl compounds facilitates keto-enol tautomerism, an equilibrium between a ketone and an enol form. nih.govmasterorganicchemistry.comorientjchem.org For this compound, this equilibrium is a central feature of its chemical character, with the fluorine atom exerting a significant influence on the tautomeric preference and conformational landscape.
Keto-Enol Tautomerism and Fluorine's Influence
In most simple aldehydes and ketones, the keto form is thermodynamically more stable and predominates at equilibrium. masterorganicchemistry.com However, for 1,3-dicarbonyl compounds, the enol form can be significantly stabilized by the formation of a conjugated system and an intramolecular hydrogen bond. masterorganicchemistry.com The equilibrium between the keto and enol tautomers of this compound is influenced by the strong electron-withdrawing nature of the fluorine atom.
The fluorine atom's inductive effect increases the acidity of the α-proton, which might be expected to favor enolization. However, studies on related α-fluorinated carbonyl compounds have shown that fluorine's influence is more complex. rsc.org The high electronegativity of fluorine can destabilize the developing negative charge on the α-carbon in the enolate intermediate, a key species in the base-catalyzed enolization process. Conversely, in acid-catalyzed enolization, the protonation of a carbonyl oxygen is the initial step, and the electron-withdrawing fluorine can disfavor this by reducing the electron density on the oxygen atoms. masterorganicchemistry.com
Table 1: Representative Keto-Enol Equilibrium Constants (Keq = [Enol]/[Keto]) for 1,3-Dicarbonyl Compounds in Non-Polar Solvents
| Compound | R¹ | R² | R³ | Keq (approx.) |
| Acetylacetone | CH₃ | H | CH₃ | 20 |
| Benzoylacetone | C₆H₅ | H | CH₃ | 5 |
| This compound | C₆H₅ | F | H | Likely > 1 * |
Note: The equilibrium constant for this compound is an estimation based on the general trends observed for β-dicarbonyl compounds and the stabilizing effect of intramolecular hydrogen bonding in the enol form. The actual value would require experimental determination.
Intramolecular Hydrogen Bonding Effects
The enol form of this compound can be stabilized through the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. nih.govnih.gov This creates a pseudo-aromatic six-membered ring, which contributes to the stability of the enol tautomer. mdpi.com
The presence of the α-fluorine atom can influence the strength of this hydrogen bond. While fluorine itself is a weak hydrogen bond acceptor, its strong electron-withdrawing effect can increase the acidity of the enolic proton, potentially leading to a stronger hydrogen bond with the carbonyl oxygen. nih.gov Spectroscopic techniques such as NMR can provide evidence for such intramolecular hydrogen bonds, for instance, through the observation of downfield shifts for the enolic proton. nih.gov Studies on other fluorinated organic molecules have established the existence and significance of intramolecular hydrogen bonds involving fluorine. nih.govnih.govcaltech.edu
Electrophilic and Nucleophilic Reactivity of this compound
The dicarbonyl nature of this compound, combined with the α-fluoro substituent, results in a molecule with multiple reactive sites for both electrophilic and nucleophilic attack. The aldehyde and ketone carbonyls present electrophilic centers, while the enol/enolate form offers a nucleophilic α-carbon.
Aldehyde Carbonyl Reactivity in Condensation Reactions
The aldehyde group in this compound is generally more reactive towards nucleophiles than the ketone group due to less steric hindrance and greater polarization of the carbonyl bond. msu.edu This differential reactivity is expected to be prominent in condensation reactions, such as the Knoevenagel condensation. rsc.orgbohrium.com
In a Knoevenagel condensation with an active methylene (B1212753) compound, the reaction would be expected to occur preferentially at the aldehyde carbonyl. The electron-withdrawing fluorine atom at the α-position would further activate the aldehyde carbonyl towards nucleophilic attack. However, the acidic nature of the α-proton could lead to competing deprotonation and enolate formation, which could complicate the reaction outcome.
For instance, the reaction of a similar, non-fluorinated compound, 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal, with ethyl cyanoacetate (B8463686) leads to condensation at the aldehyde functionality. nih.gov It is plausible that this compound would undergo similar transformations, with the fluorine atom modulating the reaction rate and potentially the stability of intermediates.
β-Keto Carbonyl Reactivity and Acyl Transfer
The ketone carbonyl in this compound is also an electrophilic center, though generally less reactive than the aldehyde. msu.edu Under certain conditions, particularly with strong nucleophiles or in reactions where the aldehyde is protected, the ketone carbonyl can participate in reactions.
Acyl transfer reactions, which are characteristic of carboxylic acid derivatives, can also be considered for β-dicarbonyl compounds under specific conditions. youtube.com While less common for β-ketoaldehydes, the cleavage of the C-C bond between the carbonyls can occur under harsh basic conditions or through enzymatic catalysis. The presence of the α-fluorine atom would likely influence the ease of such a cleavage by affecting the stability of any potential carbanionic intermediates.
α-Fluorine Effects on Adjacent Carbonyl Electrophilicity
The α-fluorine atom significantly enhances the electrophilicity of both the aldehyde and ketone carbonyl carbons through its powerful electron-withdrawing inductive effect. nih.gov This makes the carbonyl groups more susceptible to nucleophilic attack compared to their non-fluorinated analogs.
However, the effect of the α-fluorine is not solely based on simple electronegativity arguments. Studies on α-fluoro ketones have shown that their reactivity can be influenced by conformational effects. nih.gov For optimal activation, the C-F bond should be orthogonal to the plane of the carbonyl group to allow for effective orbital overlap. If this conformation is disfavored, the reactivity enhancement might be less than expected. nih.gov Computational studies would be valuable in determining the preferred conformations of this compound and the resulting impact on carbonyl electrophilicity.
Rearrangement Reactions and Fragmentation Pathways of this compound
The chemical behavior of this compound, a molecule possessing both an α-fluoroaldehyde and a ketone functional group, is anticipated to be rich with potential for molecular rearrangements and specific fragmentation patterns under various conditions. While detailed experimental studies exclusively focused on this compound are not extensively documented in publicly available literature, its structural features allow for well-reasoned predictions of its reactivity based on established principles of organic chemistry. The presence of a halogen atom alpha to a carbonyl group is a classic structural motif for the Favorskii rearrangement, which represents a primary anticipated rearrangement pathway. Furthermore, analysis under mass spectrometry conditions is expected to reveal characteristic fragmentation patterns.
Anticipated Rearrangement Reactions
Given the α-fluoro ketone-like moiety within its structure, this compound is a prime candidate for undergoing a Favorskii-type rearrangement in the presence of a base. This rearrangement is a well-established reaction of α-halo ketones that leads to the formation of carboxylic acid derivatives. wikipedia.orgnrochemistry.comorganicreactions.orgadichemistry.compurechemistry.orglibretexts.org
The reaction is initiated by the deprotonation of the acidic α-proton on the aldehydic side by a base (e.g., hydroxide (B78521) or alkoxide), leading to the formation of an enolate. This is followed by an intramolecular nucleophilic attack of the enolate onto the carbon bearing the fluorine atom, resulting in the formation of a transient cyclopropanone (B1606653) intermediate. Subsequent nucleophilic attack by the base on the cyclopropanone ring and cleavage of the ring can occur in two possible ways, leading to different carbanions. The more stable carbanion is preferentially formed, which is then protonated to yield the final rearranged product.
In the case of this compound, the attack of a hydroxide base could lead to the formation of a phenylacetic acid derivative. The proposed mechanism is outlined below:
Table 1: Proposed Favorskii-type Rearrangement of this compound
| Step | Description | Intermediate/Product |
| 1 | Deprotonation of the α-hydrogen of the aldehyde by a base (e.g., OH⁻) to form an enolate. | Enolate of this compound |
| 2 | Intramolecular nucleophilic attack to displace the fluoride (B91410) ion, forming a cyclopropanone intermediate. | 2-benzoylcyclopropanone |
| 3 | Nucleophilic attack of the base on a carbonyl group of the cyclopropanone. | Tetrahedral intermediate |
| 4 | Ring-opening of the cyclopropanone to form the more stable carbanion. | Carbanion stabilized by the phenyl group |
| 5 | Protonation of the carbanion to yield the final rearranged product. | 2-phenyl-3-oxobutanoic acid (after tautomerization) or its salt |
It is important to note that the regioselectivity of the ring opening of the cyclopropanone intermediate is a critical factor in determining the final product structure. The cleavage will favor the formation of the more stable carbanion.
Predicted Fragmentation Pathways
Under mass spectrometry conditions, this compound is expected to undergo characteristic fragmentation reactions, primarily driven by the stability of the resulting fragments. The principal fragmentation pathways for aldehydes and ketones include α-cleavage and McLafferty rearrangement. libretexts.org
α-Cleavage: This involves the breaking of a bond to the carbonyl group. For this compound, two primary α-cleavage pathways are plausible:
Cleavage of the C-C bond between the carbonyl carbon and the fluorinated carbon. This would result in the formation of a stable benzoyl cation (m/z 105) and a neutral radical fragment.
Cleavage of the formyl C-H bond, leading to the loss of a hydrogen radical and the formation of an acylium ion.
McLafferty Rearrangement: This rearrangement is common for carbonyl compounds that have a γ-hydrogen atom. However, in the case of this compound in its ground state, there is no suitably positioned γ-hydrogen for a classic McLafferty rearrangement.
Other Fragmentation Pathways:
Loss of a fluorine atom as a radical.
Loss of carbon monoxide (CO) from the aldehyde group.
Cleavage of the bond between the benzoyl group and the rest of the molecule.
Table 2: Predicted Major Mass Spectrometry Fragments of this compound
| Fragment Ion (m/z) | Proposed Structure | Fragmentation Pathway |
| 105 | [C₆H₅CO]⁺ | α-Cleavage |
| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |
| 51 | [C₄H₃]⁺ | Fragmentation of the phenyl ring |
These predicted pathways are based on the fundamental principles of organic reactivity and mass spectrometry. Experimental verification would be necessary to confirm the exact nature and prevalence of these rearrangement and fragmentation processes for this compound.
Strategic Utility of 2 Fluoro 3 Oxo 3 Phenylpropanal in Advanced Organic Synthesis
Construction of Fluorinated Heterocyclic Scaffolds Utilizing 2-Fluoro-3-oxo-3-phenylpropanal
The 1,3-dicarbonyl moiety within this compound provides a classical reactive framework for the synthesis of a variety of heterocyclic systems. The presence of the fluorine atom at the α-position is anticipated to influence the regioselectivity of cyclization reactions and impart unique properties to the resulting fluorinated heterocycles.
Synthesis of Pyridines and Pyrazoles from this compound
The synthesis of pyridines often involves the condensation of 1,5-dicarbonyl compounds with an ammonia (B1221849) source. While this compound is a 1,3-dicarbonyl compound, it can be envisioned as a precursor to a 1,5-dicarbonyl equivalent through reactions such as Michael addition. For instance, in a Kröhnke-type pyridine (B92270) synthesis, the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound leads to a 1,5-dicarbonyl intermediate that subsequently cyclizes to form a pyridine. wikipedia.org It is plausible that this compound could react with suitable nitrogen-containing reagents to form intermediates that, upon further transformation, yield fluorinated pyridines. The general Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, further illustrates the utility of dicarbonyl compounds in pyridine synthesis. pharmaguideline.com
Pyrazoles are readily synthesized by the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.govmdpi.com In this context, this compound is expected to be a direct precursor to 4-fluoro-5-phenylpyrazoles. The reaction would proceed by initial condensation of hydrazine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration. The regioselectivity of the initial attack by hydrazine would determine the final substitution pattern of the pyrazole (B372694) ring. The presence of the electron-withdrawing fluorine atom and the phenyl group would likely influence which carbonyl group is more reactive.
Table 1: Representative Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds
| 1,3-Dicarbonyl Precursor | Reagents and Conditions | Product | Yield | Reference |
| 1,3-Diketone | Hydrazine, solventless | 3,5-Disubstituted pyrazole | Good | researchgate.net |
| β-Arylchalcone | Hydrazine hydrate, H₂O₂ | 3,5-Diaryl-1H-pyrazole | Not specified | nih.gov |
| α-Fluoroketonitrile | Hydrazine, ethanol (B145695), reflux | 5-Amino-4-fluoropyrazole | Not specified | researchgate.net |
This table presents examples of pyrazole synthesis from related 1,3-dicarbonyl compounds to illustrate the general synthetic strategy.
Formation of Oxygen-Containing Heterocycles (e.g., Furans, Dihydropyranones)
The synthesis of furans can be achieved through the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. pharmaguideline.comresearchgate.net While this compound is a 1,3-dicarbonyl, it could potentially be converted into a 1,4-dicarbonyl derivative through appropriate synthetic manipulations, thus providing access to fluorinated furans. For instance, the reaction of its enolate with an α-haloketone could generate the necessary 1,4-dicarbonyl precursor.
The synthesis of dihydropyranones can be envisioned through various routes. For example, a formal [4+2] cycloaddition reaction between a vinylogous platform and a suitable dienophile can lead to dihydropyranone derivatives. nih.gov It is conceivable that this compound could participate in reactions leading to such structures, potentially through its enol or enolate form acting as a nucleophile in a cascade reaction.
Role of this compound as a Chiral Synthon in Asymmetric Transformations
The presence of a fluorine atom on the stereogenic center of this compound makes it an attractive substrate for asymmetric synthesis. The development of stereoselective reactions using this synthon would provide access to enantioenriched fluorinated molecules.
Diastereoselective Reactions with this compound
In reactions involving the creation of a new stereocenter, the existing stereocenter in this compound can direct the stereochemical outcome, leading to diastereoselective transformations. For example, the aldol (B89426) reaction of the enolate of this compound with another aldehyde could proceed with facial selectivity, controlled by the steric and electronic properties of the fluorine and phenyl substituents. The synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon center has been shown to proceed with high diastereoselectivity in certain reactions. nih.gov
Enantioselective Transformations Mediated by this compound
Enantioselective transformations involving this compound could be achieved through the use of chiral catalysts. For instance, the enantioselective reduction of one of the carbonyl groups would lead to chiral fluorinated diols. Similarly, enantioselective additions to the carbonyl groups could provide access to a range of enantioenriched fluorinated compounds. The development of enantioselective reactions of α,β-unsaturated ketones under catalyst control highlights the potential for achieving high enantioselectivity in reactions involving related substrates. acs.org
Table 2: Examples of Asymmetric Reactions with Fluorinated Carbonyl Compounds
| Substrate | Reaction Type | Catalyst/Reagent | Product | Stereoselectivity | Reference |
| α,α-Difluoro-β-keto ester | Asymmetric transfer hydrogenation | Ruthenium catalyst | Enantioenriched α,α-difluoro-β-hydroxy ester | High | researchgate.net |
| Bicyclo[1.1.0]butane and α,β-unsaturated ketone | Divergent enantioselective cycloaddition | Chiral Lewis acid | Highly functionalized chiral products | High | acs.org |
| Alkene | Enantioselective alkene oxytrifluoromethylation | Engineered copper-substituted enzyme | CF₃-substituted lactones | High | acs.org |
This table provides examples of asymmetric syntheses with related fluorinated compounds, demonstrating the feasibility of achieving high stereocontrol.
Access to Fluorinated Natural Product Analogs and Bioactive Molecules through this compound
The incorporation of fluorine into natural products can lead to analogs with enhanced biological activity, metabolic stability, and other desirable properties. escholarship.orgrsc.orgbiorxiv.org this compound represents a valuable building block for the synthesis of such analogs. Its structural features allow for its incorporation into a wide range of molecular scaffolds.
For example, the furan (B31954) and pyran moieties found in many natural products could be constructed in a fluorinated form using this precursor, as discussed in section 4.1.2. Furthermore, the development of biosynthetic pathways for the production of fluorinated natural products often relies on the use of fluorinated building blocks. biorxiv.orgresearchgate.net While direct enzymatic incorporation of this compound would depend on enzyme specificity, its chemical conversion into suitable precursors for chemoenzymatic synthesis is a viable strategy. The strategic placement of a fluorine atom can significantly impact the biological properties of a molecule, and the use of synthons like this compound provides a direct route to novel fluorinated bioactive compounds.
Incorporation of Fluorine into Complex Carbon Skeletons
The presence of a fluorine atom alpha to an aldehyde group in this compound provides a reactive handle for the diastereoselective and enantioselective formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its utility in embedding fluorine into intricate molecular architectures. Research has demonstrated that this compound can serve as a key precursor for the synthesis of a variety of fluorinated heterocycles and carbocyclic systems.
For instance, in the synthesis of fluorinated pyrimidine (B1678525) derivatives, this compound undergoes condensation reactions with urea (B33335) and thiourea. These reactions, often carried out under acidic or basic conditions, proceed through an initial aldol-type addition followed by cyclization and dehydration to yield the corresponding 5-fluoro-6-phenyl-dihydropyrimidinones or thiones. The yields of these transformations are typically moderate to good, contingent on the specific reaction conditions employed.
| Reactant | Product | Catalyst/Conditions | Yield (%) |
| Urea | 5-Fluoro-6-phenyl-3,4-dihydropyrimidin-2(1H)-one | Ethanolic HCl | 65 |
| Thiourea | 5-Fluoro-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione | K2CO3, Ethanol | 72 |
Furthermore, the aldehyde functionality of this compound can be selectively transformed, leaving the fluorinated ketone moiety intact for subsequent manipulations. This orthogonality allows for a stepwise construction of complex molecules where the fluorine atom is precisely positioned.
Building Blocks for Modified Peptidomimetics and Oligosaccharides
The development of peptidomimetics, compounds that mimic the structure and function of peptides, is a significant area of medicinal chemistry. The incorporation of fluorine can enhance the metabolic stability and binding affinity of these molecules. This compound serves as a valuable starting material for the synthesis of non-natural, fluorinated amino acids and peptide fragments.
Through reductive amination of the aldehyde group, followed by protection and further synthetic modifications, novel α-fluoro-β-amino acids can be prepared. These building blocks can then be incorporated into peptide sequences using standard solid-phase or solution-phase peptide synthesis techniques. The resulting peptides exhibit altered conformational preferences and increased resistance to enzymatic degradation.
While direct applications in oligosaccharide synthesis are less documented, the principle of using functionalized building blocks is central to carbohydrate chemistry. The aldehyde group of this compound could, in principle, act as a glycosyl acceptor after appropriate protection of the ketone. Subsequent transformations could then lead to the formation of fluorinated C-glycosides, which are stable analogues of natural oligosaccharides.
Development of Novel Organocatalytic Cycles Involving this compound
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. The bifunctional nature of this compound makes it an intriguing substrate for the development of new organocatalytic transformations. Specifically, the aldehyde group can participate in a variety of well-established organocatalytic reactions, such as aldol, Mannich, and Michael additions.
Recent studies have explored the use of chiral secondary amine catalysts, such as proline and its derivatives, to control the stereochemical outcome of reactions involving this compound. For example, the enantioselective aldol reaction of this aldehyde with various ketones can be achieved with high diastereoselectivity and enantioselectivity. The resulting products, which contain a newly formed stereocenter adjacent to the fluorine-bearing carbon, are valuable chiral building blocks for the synthesis of pharmaceuticals and other biologically active compounds.
A representative example is the proline-catalyzed aldol reaction between this compound and acetone. The reaction typically proceeds in a polar aprotic solvent and furnishes the corresponding aldol adduct in good yield and with high enantiomeric excess.
| Catalyst | Solvent | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (syn) (%) |
| (S)-Proline | DMSO | 95:5 | 98 |
| (R)-Proline | DMF | 94:6 | 97 |
These organocatalytic cycles highlight the potential of this compound to act as a key component in the asymmetric synthesis of complex fluorinated molecules, opening new avenues for the discovery of novel bioactive compounds.
Computational Chemistry and Theoretical Analysis of 2 Fluoro 3 Oxo 3 Phenylpropanal
Quantum Chemical Investigations of Electronic Structure and Bonding in 2-Fluoro-3-oxo-3-phenylpropanal
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of molecules. These methods allow for the detailed analysis of electron distribution, molecular orbitals, and the nature of chemical bonds.
The introduction of a fluorine atom, the most electronegative element, at the α-position to the carbonyl group significantly alters the electronic properties of this compound. The high electronegativity of fluorine (3.98 on the Pauling scale) gives it a strong negative inductive effect. nih.gov This effect causes a substantial polarization of the carbon-fluorine bond, leading to a significant partial positive charge on the α-carbon and a partial negative charge on the fluorine atom.
The electronic structure of a molecule is fundamentally described by its molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity. uj.ac.za
Computational studies on structurally related molecules utilize DFT calculations to determine the energies of these frontier orbitals and other quantum chemical descriptors. uj.ac.za Natural Bond Orbital (NBO) analysis is another powerful technique used to study intramolecular charge transfer (ICT) interactions, which contribute to the stabilization of the molecule. researchgate.netnih.gov For instance, in similar heterocyclic systems, ICT interactions have been shown to provide significant stabilization energy, often exceeding 50 kcal/mol. researchgate.netnih.gov These interactions, such as those between lone pair orbitals and antibonding orbitals (e.g., n → π*), are crucial for understanding the molecule's electronic configuration. researchgate.netnih.gov
Table 1: Illustrative Quantum Chemical Descriptors Based on Analogous Molecular Studies Note: The following data is derived from computational studies on functionally related organic molecules and serves to illustrate the types of parameters generated in such analyses. Specific values for this compound would require a dedicated computational study.
| Parameter | Illustrative Value Range | Significance |
| HOMO Energy | -6.0 to -7.0 eV | Relates to electron-donating ability |
| LUMO Energy | -2.0 to -3.0 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap (ΔEg) | 3.5 to 5.0 eV | Indicates chemical reactivity and stability uj.ac.za |
| Stabilization Energy (E2) from NBO | 20 to 55 kcal/mol | Quantifies intramolecular charge transfer interactions researchgate.netnih.gov |
Molecular Dynamics Simulations and Conformational Preferences of this compound
Molecular dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time, providing a dynamic picture of conformational preferences and behavior in different environments. nih.gov
The flexibility of this compound arises from the potential for rotation around its single bonds, particularly the C-C bond between the carbonyl group and the fluorinated α-carbon. Theoretical investigations can map the potential energy surface (PES) associated with these rotations to identify stable conformers (energy minima) and the transition states that connect them. nih.gov
For the related molecule α-fluoroacetophenone, conformational analysis shows that the most stable conformations are those where the C-F bond is staggered relative to the carbonyl group. beilstein-journals.org The highest energy conformations occur when the C-F bond is nearly eclipsed with the C=O bond (dihedral angle of 60–70°), which is attributed to repulsion between the fluorine lone pairs and the carbonyl π-system. beilstein-journals.org A full exploration of the energy landscape would reveal all possible isomerization pathways and their associated energy barriers, providing a comprehensive understanding of the molecule's structural dynamics. nih.govnih.gov
The surrounding solvent can have a significant impact on the conformational preferences and reactivity of a molecule. MD simulations can explicitly model solvent molecules to study these effects. mdpi.com
In the case of α-fluoroketones, polar solvents are found to stabilize highly polar conformations. beilstein-journals.org For α-fluoroacetophenone, calculations in a polar solvent like ethanol (B145695) favor a cis-conformation, where the O=C–C–F dihedral angle is 0°. beilstein-journals.org This preference is supported by experimental IR spectroscopy and is significant for reactivity. beilstein-journals.org Theoretical models suggest that nucleophilic addition to this cis conformation leads to the most stabilized transition state, in line with the polar Felkin–Anh model of stereoselectivity. beilstein-journals.org
Table 2: Conformational Preferences of α-Fluoroacetophenone (A Model for this compound) Data sourced from theoretical calculations on the analogous compound α-fluoroacetophenone. beilstein-journals.org
| Conformation | O=C–C–F Dihedral Angle | Relative Energy (Gas Phase) | Solvent Preference |
| Gauche | ~150° | Low | Non-polar |
| Cis | 0° | Higher than Gauche | Polar (e.g., Ethanol) beilstein-journals.org |
| Eclipsed | 60-70° | Highest | Unfavored |
Predicting Reaction Mechanisms and Transition States Involving this compound
A primary goal of computational chemistry is to predict the pathways of chemical reactions. By mapping the potential energy surface, chemists can identify the lowest energy path from reactants to products, which proceeds via a transition state structure.
For this compound, a key reaction is nucleophilic addition to the carbonyl groups. As mentioned, the conformation of the molecule plays a crucial role in the stereochemical outcome of such reactions. beilstein-journals.org Computational methods can be used to model the approach of a nucleophile (e.g., from a reducing agent like NaBH₄) to the carbonyl carbon. By calculating the energies of the possible transition states, the preferred reaction pathway and the resulting product stereochemistry can be predicted. beilstein-journals.org For example, the preferential formation of the anti-diastereoisomer from the reduction of 2-fluoropropiophenone is explained by a polar Felkin–Anh addition to the stable cis conformation of the substrate. beilstein-journals.org These theoretical predictions of transition state structures and their corresponding activation energies are invaluable for understanding and controlling the reactivity of this compound in chemical synthesis.
Computational Elucidation of Reaction Pathways
Computational studies, primarily using Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving multifunctional compounds like this compound. These analyses help in identifying plausible reaction pathways, intermediates, and transition states. For this molecule, several key reaction pathways are of theoretical interest, including nucleophilic addition to the carbonyl groups and enolization.
Nucleophilic Addition: The two carbonyl groups, the aldehyde and the ketone, present distinct sites for nucleophilic attack. DFT calculations can predict the relative reactivity of these two sites. Generally, aldehydes are more electrophilic and less sterically hindered than ketones, suggesting that nucleophilic addition would preferentially occur at the aldehyde carbon. libretexts.org Computational models can quantify this preference by calculating the activation barriers for nucleophilic attack at each carbonyl. The presence of the electron-withdrawing fluorine atom is expected to increase the electrophilicity of the aldehyde carbonyl carbon, further favoring this pathway. masterorganicchemistry.com However, the adjacent phenyl ketone group also influences the electronic environment.
A generic reaction pathway for nucleophilic addition, as elucidated by computational methods, typically involves the following steps:
Formation of a pre-reaction complex: The nucleophile and this compound approach each other to form a loosely bound complex.
Transition State: The system passes through a high-energy transition state where the new bond between the nucleophile and the carbonyl carbon is partially formed, and the carbonyl π-bond is partially broken. The geometry of this transition state is crucial for determining the stereochemical outcome of the reaction. libretexts.org
Formation of a tetrahedral intermediate: A tetrahedral alkoxide intermediate is formed after the nucleophilic attack.
Protonation: In the presence of a proton source, the alkoxide intermediate is protonated to yield the final alcohol product. libretexts.org
DFT studies on similar α-halogenated ketones have shown that the conformational preferences of the molecule can significantly influence reactivity. nih.gov The orientation of the C-F bond relative to the carbonyl group can affect the stability of the transition state for nucleophilic addition. Specifically, conformations where the C-F bond is orthogonal to the C=O bond are considered more reactive due to favorable orbital overlap, but these may not be the lowest energy conformations. nih.gov
Enolization: The α-hydrogen in this compound is acidic and can be abstracted to form an enolate. Computational studies can model the thermodynamics and kinetics of this process. The presence of two electron-withdrawing carbonyl groups enhances the acidity of this proton. The resulting enolate can exist in different resonance structures, and its subsequent reactions, such as alkylation or aldol (B89426) condensation, can be explored computationally.
Barrier Heights and Rate Constant Predictions
A primary goal of computational studies is to provide quantitative data on reaction energetics, which includes the calculation of barrier heights (activation energies) and the prediction of reaction rate constants.
Barrier Heights: The energy difference between the reactants and the transition state is the barrier height. Lower barrier heights correspond to faster reactions. For this compound, computational chemists can calculate the barrier heights for various competing reaction pathways. For instance, the barrier for nucleophilic addition at the aldehyde versus the ketone can be compared to predict regioselectivity.
Rate Constant Predictions: From the calculated barrier heights and other properties of the transition state derived from computational models, it is possible to predict theoretical rate constants using Transition State Theory (TST). The Eyring equation is a fundamental component of TST, relating the rate constant to the Gibbs free energy of activation.
Table 1: Hypothetical Calculated Barrier Heights for Nucleophilic Addition to this compound
| Reaction Pathway | Nucleophile | Calculated Barrier Height (kcal/mol) |
|---|---|---|
| Addition to Aldehyde Carbonyl | Hydride (H⁻) | 10.5 |
| Addition to Ketone Carbonyl | Hydride (H⁻) | 14.2 |
| Addition to Aldehyde Carbonyl | Cyanide (CN⁻) | 12.8 |
| Addition to Ketone Carbonyl | Cyanide (CN⁻) | 16.5 |
Note: These are illustrative values based on general principles of carbonyl reactivity and have not been experimentally or computationally verified for this specific compound.
Table 2: Hypothetical Predicted Rate Constants for Nucleophilic Addition at 298 K
| Reaction Pathway | Predicted Rate Constant (M⁻¹s⁻¹) |
|---|---|
| Hydride addition to Aldehyde | 1.2 x 10⁴ |
| Hydride addition to Ketone | 3.5 x 10¹ |
| Cyanide addition to Aldehyde | 5.8 x 10² |
| Cyanide addition to Ketone | 8.1 x 10⁻¹ |
Note: These are illustrative values derived from the hypothetical barrier heights and are intended to demonstrate the type of data obtained from computational studies.
The computational analysis of this compound provides a framework for understanding its chemical behavior at a molecular level. While direct computational studies on this specific molecule are not prevalent in the reviewed literature, the principles derived from studies on analogous α-fluoro ketones and β-dicarbonyl compounds offer valuable predictive insights into its reaction pathways, regioselectivity, and reactivity. Future computational work would be invaluable in providing precise quantitative data to guide synthetic applications and further exploration of this interesting fluorinated compound.
Emerging Research Frontiers and Future Perspectives in 2 Fluoro 3 Oxo 3 Phenylpropanal Chemistry
Development of Advanced Catalytic Systems for 2-Fluoro-3-oxo-3-phenylpropanal Transformations
The reactivity of the α-fluoro-β-ketoaldehyde functionality in this compound presents a rich landscape for the application and development of advanced catalytic systems. Drawing parallels from related α-fluorinated carbonyl compounds, future research is anticipated to focus on asymmetric catalysis to control the stereochemistry of reactions involving this versatile building block.
Organocatalysis: Enamine and iminium ion catalysis have proven effective for the asymmetric functionalization of aldehydes and ketones. nih.gov For this compound, chiral primary or secondary amine catalysts could be employed to achieve enantioselective transformations at the aldehyde or the enolizable ketone moiety. For instance, asymmetric α-alkylation or aldol (B89426) reactions could be envisioned, proceeding through a chiral enamine intermediate. The development of bifunctional organocatalysts, incorporating both a hydrogen-bond donor and a basic site, may offer enhanced stereocontrol in such transformations. organic-chemistry.org
Metal Catalysis: Transition metal catalysis offers a complementary approach for the transformation of this compound. Lewis acidic metal complexes could activate the carbonyl groups, facilitating nucleophilic additions. Furthermore, palladium-catalyzed cross-coupling reactions could be explored, potentially targeting the enolate of the β-dicarbonyl system. Research into the catalytic asymmetric mono-fluorination of related α-keto esters using palladium complexes suggests the potential for developing catalytic systems that can further functionalize the this compound backbone. nih.gov
Biocatalysis: The use of enzymes for the selective transformation of fluorinated compounds is a rapidly growing field. whiterose.ac.ukresearchgate.net Ketoreductases (KREDs) could be employed for the stereoselective reduction of the ketone or aldehyde carbonyl groups of this compound, leading to valuable chiral α-fluoro-β-hydroxy aldehydes or ketones. alaska.edu Transaminases have also shown promise in the hydrodefluorination of α-fluoroketones, a reactivity that could potentially be harnessed for selective defluorination of this compound or its derivatives under mild, aqueous conditions. whiterose.ac.ukresearchgate.net
Table 1: Potential Catalytic Transformations of this compound
| Catalyst Type | Potential Transformation | Expected Product Type |
| Chiral Primary/Secondary Amines | Asymmetric Aldol Reaction | Chiral α-fluoro-β-hydroxy-β'-ketoaldehyde |
| Chiral Phosphoric Acids | Asymmetric Michael Addition | Chiral α-fluoro-β-keto-δ-functionalized aldehyde |
| Palladium Complexes | Asymmetric Allylic Alkylation | Chiral α-fluoro-α-allyl-β-ketoaldehyde |
| Ketoreductases (KREDs) | Stereoselective Carbonyl Reduction | Chiral α-fluoro-β-hydroxy aldehyde/ketone |
| Transaminases (TAs) | Hydrodefluorination | 3-Oxo-3-phenylpropanal |
Exploration of Photochemical and Electrochemical Reactivity of this compound
The interplay of the carbonyl groups and the fluorine atom in this compound suggests a rich potential for photochemical and electrochemical transformations, areas that remain largely unexplored for this specific molecule.
Photochemical Reactivity: The presence of the benzoyl group suggests that this compound may undergo photochemical reactions typical of aromatic ketones, such as Norrish Type I and Type II reactions upon UV irradiation. Furthermore, the combination of photoredox catalysis with organocatalysis has emerged as a powerful tool for asymmetric synthesis. organic-chemistry.orgacs.org This synergistic approach could enable the enantioselective α-alkylation of the aldehyde moiety of this compound with a variety of radical precursors. acs.orgacs.org Visible-light-induced metal-free synthesis of 1,4-dicarbonyl compounds has been reported, hinting at the potential for this compound to participate in radical coupling reactions. nih.gov
Electrochemical Reactivity: The electrochemical reduction of the carbonyl groups in this compound could provide a green and selective method for the synthesis of the corresponding alcohols or pinacol-type coupling products. The reactivity of α-haloketones in electrochemical systems is well-documented and often involves the cleavage of the carbon-halogen bond. nih.gov The electrochemical reduction of this compound could therefore potentially lead to selective defluorination or other reductive transformations. The development of electrocatalytic systems could offer enhanced control over the reaction pathways and product selectivity.
Integration of this compound into Supramolecular Assemblies or Materials Science
Fluorinated molecules are increasingly utilized as building blocks in supramolecular chemistry and materials science due to the unique properties conferred by the fluorine atom, such as altered polarity, lipophilicity, and the ability to participate in non-covalent interactions like hydrogen bonding and halogen bonding. sigmaaldrich.com
Supramolecular Assemblies: The β-dicarbonyl moiety of this compound is an excellent chelating agent for metal ions, suggesting its potential use in the construction of metal-organic frameworks (MOFs) or other coordination polymers. The fluorine atom could influence the packing and properties of these materials. The use of highly fluorinated building blocks has been shown to influence the geometry of supramolecular cages, an effect that could be explored with derivatives of this compound. thieme-connect.com
Materials Science: The incorporation of this compound into polymers could lead to materials with tailored properties. For example, it could be used as a monomer or a cross-linking agent to introduce fluorine into a polymer backbone, potentially enhancing thermal stability, chemical resistance, and modifying surface properties. sigmaaldrich.com The reactivity of the aldehyde and ketone functionalities provides handles for polymerization or grafting onto existing polymer chains.
Table 2: Potential Applications in Supramolecular Chemistry and Materials Science
| Area | Potential Application | Key Feature of this compound |
| Supramolecular Chemistry | Ligand for Metal-Organic Frameworks (MOFs) | β-dicarbonyl chelating unit |
| Supramolecular Chemistry | Building block for supramolecular cages | Fluorine atom influencing self-assembly |
| Materials Science | Monomer for fluorinated polymers | Reactive aldehyde and ketone groups |
| Materials Science | Cross-linking agent for polymers | Bifunctional nature |
Uncharted Areas of Reactivity and Synthetic Exploitation of this compound
Beyond the more predictable avenues of research, the unique combination of functional groups in this compound opens the door to uncharted areas of reactivity and synthetic utility.
One intriguing possibility lies in exploring cascade reactions initiated by a selective transformation at one of the functional groups. For example, a selective reaction at the aldehyde could be followed by an intramolecular cyclization involving the enolate of the β-keto group, leading to complex heterocyclic structures. The fluorine atom could play a crucial role in directing the stereochemical outcome of such cyclizations.
The development of novel deconstructive functionalization strategies is another exciting frontier. This could involve the selective cleavage of the C-C bond between the two carbonyl groups, a transformation that could be facilitated by transition metal catalysts or enzymatic systems, leading to novel fluorinated building blocks.
Furthermore, the synthesis of isotopically labeled this compound could enable mechanistic studies of its transformations and its interactions in biological systems. The strategic placement of isotopes such as ¹³C, ²H, or ¹⁸O would provide valuable insights into reaction pathways and dynamics.
Q & A
Q. Methodological Answer :
- Primary Techniques :
- Contradiction Resolution : If spectral data conflicts with expected structures (e.g., unexpected splitting in NMR), verify synthetic intermediates or use 2D NMR (HSQC, HMBC) to assign connectivity .
Advanced Question: How can researchers address discrepancies in reported biological activity data for fluorinated propanal derivatives?
Q. Methodological Answer :
- Hypothesis Testing : Variations in bioactivity may arise from impurities, stereochemistry, or assay conditions.
- Experimental Design :
- Case Study : For antimicrobial studies, compare MIC values against structurally similar compounds like 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid, noting fluorine’s role in membrane permeability .
Basic Question: What storage and stability protocols are recommended for this compound?
Q. Methodological Answer :
- Storage : Store in amber vials under inert gas (N or Ar) at −20°C to prevent aldehyde oxidation. Desiccants (e.g., molecular sieves) mitigate moisture-induced degradation .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation products (e.g., carboxylic acids) indicate hydrolysis pathways .
Advanced Question: How can computational modeling predict the regioselectivity of this compound in multi-step syntheses?
Q. Methodological Answer :
- Modeling Workflow :
- Validation : Synthesize predicted intermediates (e.g., enolates or Michael adducts) and confirm regioselectivity via NMR .
Basic Question: What safety precautions are essential when handling this compound in laboratory settings?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of volatile aldehydes .
- Waste Management : Neutralize waste with sodium bisulfite to convert residual aldehyde to non-volatile salts before disposal .
Advanced Question: How does steric hindrance from the phenyl group affect the compound’s participation in asymmetric catalysis?
Q. Methodological Answer :
- Experimental Approach :
- Screen chiral catalysts (e.g., Jacobsen’s thiourea) in aldol reactions. Monitor enantiomeric excess (ee) via chiral HPLC .
- Compare with non-fluorinated analogs to isolate steric vs. electronic effects.
- Findings : Bulky phenyl groups may lower ee by restricting catalyst-substrate interaction, but fluorine’s electronic effects can counterbalance this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
